molecular formula C12H17NO2 B8252091 5-(Cyclobutylmethoxy)-2-methoxyaniline

5-(Cyclobutylmethoxy)-2-methoxyaniline

Cat. No.: B8252091
M. Wt: 207.27 g/mol
InChI Key: MFGWQTAZCFNJPP-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethoxy)-2-methoxyaniline is a substituted aniline derivative featuring a cyclobutylmethoxy group at the 5-position and a methoxy group at the 2-position of the benzene ring. This article compares these analogs to infer the behavior and applications of this compound.

Properties

IUPAC Name

5-(cyclobutylmethoxy)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-6-5-10(7-11(12)13)15-8-9-3-2-4-9/h5-7,9H,2-4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWQTAZCFNJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with cyclobutylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. Common reagents used in this synthesis include methanesulfonic acid and other strong acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

5-(Cyclobutylmethoxy)-2-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts among analogs:

Compound Substituent at 5-Position Key Functional Effects
5-(Cyclobutylmethoxy)-2-methoxyaniline Cyclobutylmethoxy (OCH₂-cyclobutyl) Steric bulk, moderate hydrophobicity, potential conformational rigidity
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl (SO₂Et) Strong electron-withdrawing effect, enhances polarity and hydrogen-bonding capacity
5-(tert-Butyl)-2-methoxyaniline tert-Butyl (C(CH₃)₃) High hydrophobicity, steric hindrance, improves metabolic stability
5-(1H-1,3-Benzodiazol-2-yl)-2-methoxyaniline Benzodiazolyl (C₆H₃N₂) Planar aromatic system, enables π-π stacking and hydrogen bonding

Key Observations:

  • Ethylsulfonyl substituents (e.g., in 5-(ethylsulfonyl)-2-methoxyaniline) significantly increase polarity, making the compound suitable for aqueous-phase reactions and receptor binding via sulfonyl-oxygen interactions .
  • tert-Butyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Benzodiazolyl moieties contribute to aromatic stacking and heterocyclic interactions, common in kinase inhibitors .
5-(Ethylsulfonyl)-2-methoxyaniline
  • Route: Four-step synthesis from 4-methoxybenzene-1-sulfonyl chloride (commercially available) via sulfinate formation, ethylation, nitration, and hydrogenation.
  • Yield: 59% overall .
  • Key Step: Nitration under concentrated HNO₃ at 100°C (73% yield) followed by Pd/C-catalyzed hydrogenation (90% yield) .
5-(tert-Butyl)-2-methoxyaniline
This compound (Inferred)
  • Hypothetical Route: Likely involves etherification of 2-methoxyaniline with cyclobutylmethyl bromide or Mitsunobu reaction using cyclobutylmethanol. Challenges may arise from steric hindrance during cyclobutyl group introduction.

Physicochemical Properties

Solubility and Stability
  • 5-(Ethylsulfonyl)-2-methoxyaniline: High polarity due to sulfonyl group; soluble in polar aprotic solvents (e.g., DMSO, THF) .
  • 5-(tert-Butyl)-2-methoxyaniline: Low aqueous solubility due to hydrophobic tert-butyl group; stable under acidic conditions .
  • This compound: Expected intermediate solubility, with cyclobutylmethoxy providing moderate hydrophobicity. Stability may depend on ether linkage robustness.
Spectroscopic Data
  • 5-(Ethylsulfonyl)-2-methoxyaniline: Characterized by IR (S=O stretch at ~1150 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm) .
  • 2-Methoxyaniline (Parent Compound): Studied in binary mixtures with alcohols, showing hydrogen-bonding interactions affecting density and viscosity .

Pharmacological Relevance

5-(Ethylsulfonyl)-2-methoxyaniline
  • Role: Critical fragment in 131 bioactive compounds, including VEGFR2 inhibitors (e.g., AAZ, IC₅₀ = 22 nM) and antitumor agents .
  • Mechanism: Sulfonyl group interacts with kinase ATP-binding pockets via hydrogen bonding .
This compound (Inferred)
  • Potential Applications: Cyclobutylmethoxy may enhance binding to hydrophobic regions of targets (e.g., GPCRs or lipid-associated enzymes). Lack of electron-withdrawing groups could reduce kinase inhibition compared to sulfonyl analogs.

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